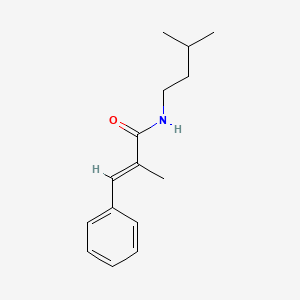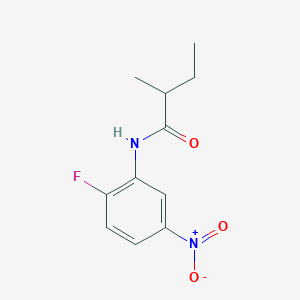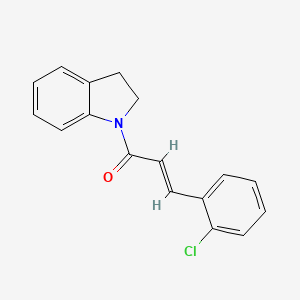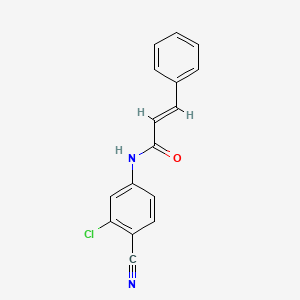
(2E)-2-methyl-N-(3-methylbutyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-methyl-N-(3-methylbutyl)-3-phenylprop-2-enamide: is an organic compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol . It is a derivative of propenamide and features a phenyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-methyl-N-(3-methylbutyl)-3-phenylprop-2-enamide typically involves the reaction of 2-methyl-3-phenylprop-2-enoyl chloride with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatographic purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-methyl-N-(3-methylbutyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as or can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
(2E)-2-methyl-N-(3-methylbutyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-2-methyl-N-(3-methylbutyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-methyl-N-(3-methylbutyl)-3-phenylprop-2-enamide: shares structural similarities with other propenamide derivatives such as This compound and This compound .
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(E)-2-methyl-N-(3-methylbutyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H21NO/c1-12(2)9-10-16-15(17)13(3)11-14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,16,17)/b13-11+ |
InChI Key |
PTNJPLIAXZFVPE-ACCUITESSA-N |
Isomeric SMILES |
CC(C)CCNC(=O)/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CC(C)CCNC(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B11016034.png)
![N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11016036.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B11016047.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11016052.png)
![4-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B11016060.png)
![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11016065.png)
![5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B11016071.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide](/img/structure/B11016076.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)butanamide](/img/structure/B11016086.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B11016093.png)
![trans-N-(2,4-dichlorophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11016100.png)


